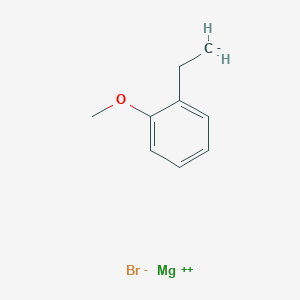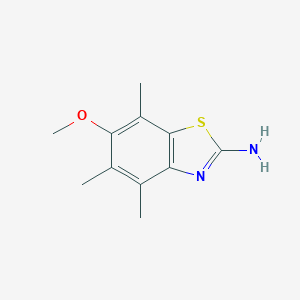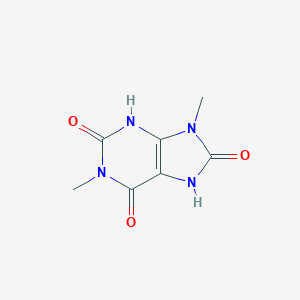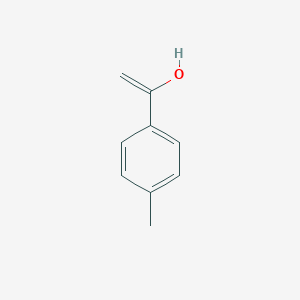
1-(4-Methylphenyl)ethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Hydroxy-4-methylstyrene is an organic compound with the molecular formula C9H10O It is a derivative of styrene, characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Hydroxy-4-methylstyrene can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylstyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the hydroxyl group being introduced at the para position relative to the methyl group.
Industrial Production Methods
In industrial settings, alpha-Hydroxy-4-methylstyrene is often produced as a byproduct of the cumene process, which is primarily used for the production of phenol and acetone. The process involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. During this process, alpha-Hydroxy-4-methylstyrene can be recovered and purified for further use .
Chemical Reactions Analysis
Types of Reactions
Alpha-Hydroxy-4-methylstyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: The compound can be reduced to form 4-methylstyrene by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 4-methylbenzaldehyde, 4-methylbenzoic acid
Reduction: 4-methylstyrene
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Alpha-Hydroxy-4-methylstyrene has several applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of alpha-Hydroxy-4-methylstyrene involves its ability to undergo various chemical transformations due to the presence of the hydroxyl and methyl groups. These functional groups influence the compound’s reactivity and interactions with other molecules. The hydroxyl group can participate in hydrogen bonding, while the methyl group can affect the compound’s steric and electronic properties. These interactions play a crucial role in the compound’s behavior in different chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Alpha-Methylstyrene: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Methylstyrene: Similar but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
4-Hydroxybenzaldehyde: Contains a hydroxyl group but lacks the methyl group, leading to different applications and reactivity.
Uniqueness
Alpha-Hydroxy-4-methylstyrene is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-(4-methylphenyl)ethenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSAWDBBSUQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451104 |
Source


|
| Record name | Benzenemethanol,4-methyl-a-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114915-58-1 |
Source


|
| Record name | Benzenemethanol,4-methyl-a-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
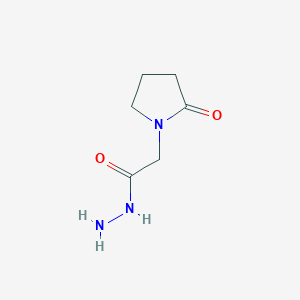
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
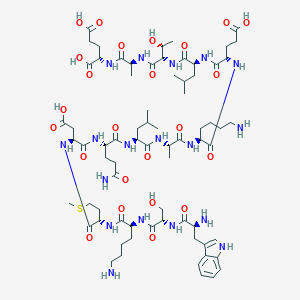
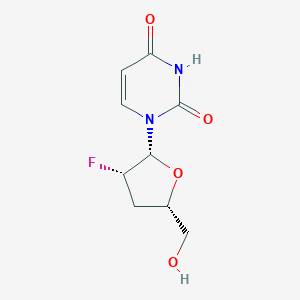
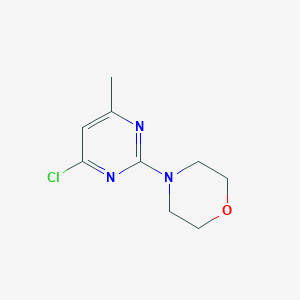

![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)
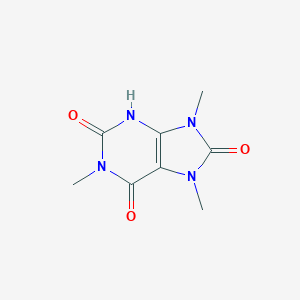
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)

